molecular formula C10H20N4O B1476875 1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine CAS No. 2097955-28-5

1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine

Cat. No.: B1476875
CAS No.: 2097955-28-5
M. Wt: 212.29 g/mol
InChI Key: XLAFAMGJMBDQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a piperidine ring substituted with an ethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with an ethoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature.

    Cycloaddition: Copper(I) catalysts, room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution: Various substituted piperidine derivatives.

    Reduction: 1-(2-Aminoethyl)-3-(ethoxymethyl)piperidine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine is primarily based on the reactivity of the azido group. The azido group can participate in various chemical reactions, such as cycloaddition and reduction, leading to the formation of new chemical entities. These reactions can modify the molecular structure and properties of the compound, enabling its use in different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine is unique due to the combination of the azido group and the ethoxymethyl-substituted piperidine ring. This structural arrangement provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

1-(2-azidoethyl)-3-(ethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-2-15-9-10-4-3-6-14(8-10)7-5-12-13-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAFAMGJMBDQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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